

Colony formation assay protocol using SHP099 hydrochloride

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Compound of Interest

Compound Name: SHP099 hydrochloride

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Application Notes & Protocols

Topic: High-Fidelity Assessment of Antiproliferative Activity Using a Colony Formation Assay with **SHP099 Hydrochloride**

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Long-Term Proliferation Assessment with SHP099

SHP099 hydrochloride is a first-in-class, potent, and selective allosteric inhibitor of Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2).[1][2][3] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of various receptor tyrosine kinases (RTKs).[4][5] Upon activation by growth factors, SHP2 is recruited to signaling complexes where it positively modulates the Ras-MAPK (mitogen-activated protein kinase) pathway, a central signaling cascade that drives cell proliferation, survival, and differentiation.[5][6][7] In many cancers, hyperactivation of the Ras-MAPK pathway due to mutations or overexpression of RTKs makes SHP2 a compelling therapeutic target.[2][5]

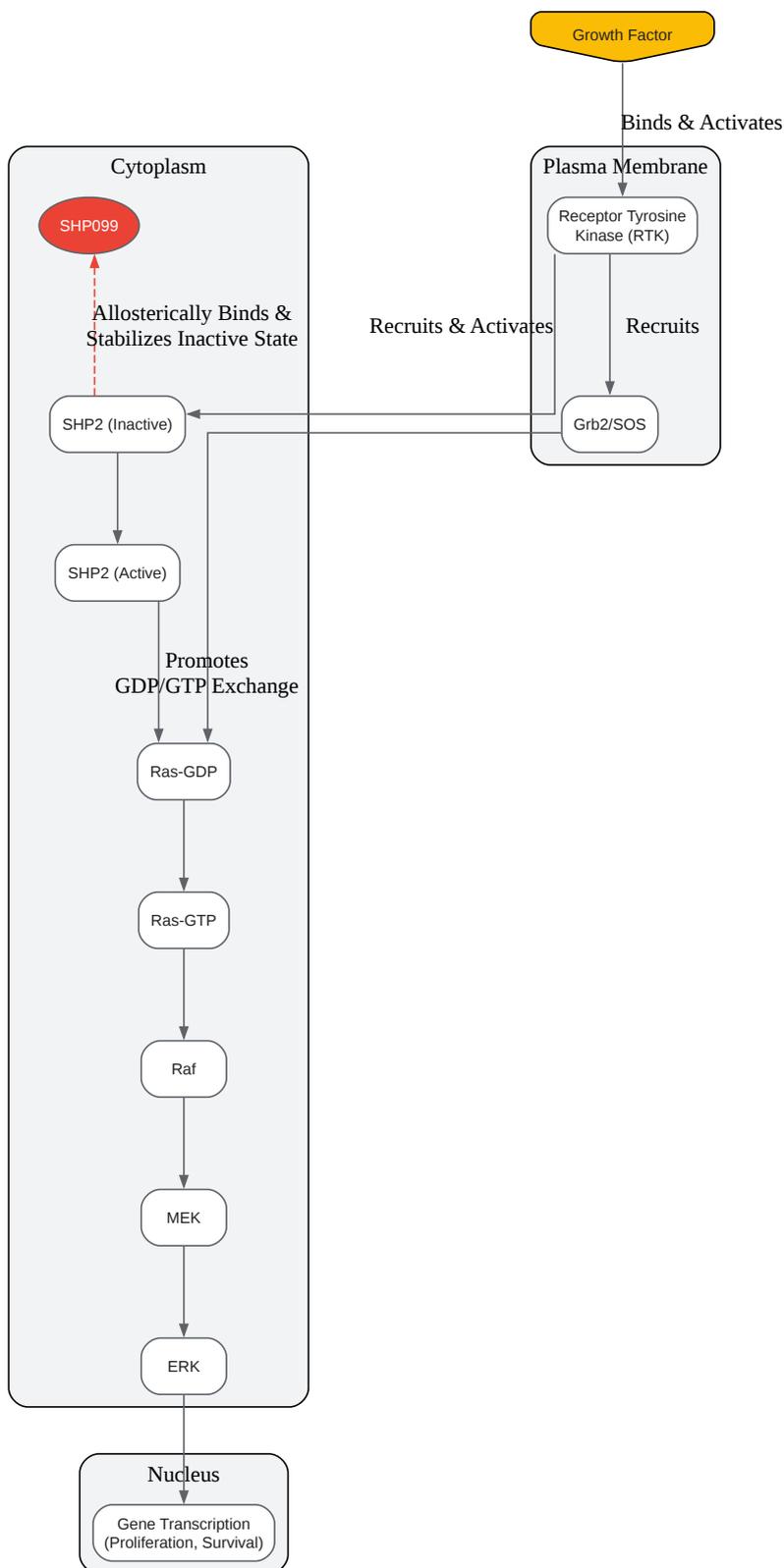
SHP099 operates through a unique allosteric mechanism, binding to a tunnel-like interface between the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase domains.

This action stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its catalytic activity and thereby suppressing downstream ERK signaling.[1][2][3]

While short-term viability assays (e.g., MTT, MTS) are useful for rapid screening, they measure metabolic activity and can often overestimate the true efficacy of a compound.[8] They do not adequately capture a compound's ability to induce reproductive cell death, where a cell may remain metabolically active but has lost its long-term proliferative potential.[8] The colony formation assay, or clonogenic assay, directly addresses this by assessing the ability of a single cell to undergo sustained division and form a colony (typically defined as a cluster of ≥ 50 cells).[8][9] This makes it the gold standard for evaluating the long-term impact of cytotoxic or cytostatic agents like SHP099 on cell survival and reproductive integrity.[8]

The SHP2 Signaling Pathway and Point of Inhibition

The diagram below illustrates the canonical SHP2 signaling cascade. Growth factor binding to an RTK induces receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like Grb2. SHP2 is recruited to this complex, becomes activated, and dephosphorylates specific substrates, ultimately leading to the activation of Ras and the downstream MAPK cascade (Raf-MEK-ERK). This promotes the transcription of genes involved in cell cycle progression and survival. SHP099 locks SHP2 in an inactive state, effectively severing this signaling chain.



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Caption: SHP2 signaling pathway and the inhibitory action of SHP099.

Detailed Protocol: Colony Formation Assay with SHP099 Hydrochloride

This protocol provides a robust framework for assessing the long-term antiproliferative effects of SHP099. Optimization of cell seeding density and drug concentration is critical and should be performed for each new cell line.

I. Materials and Reagents

Reagent/Material	Recommended Source/Specifications
SHP099 Hydrochloride	MedChemExpress (#HY-100420A), Selleck Chemicals (#S8633) or equivalent
Cell Line	RTK-driven cancer cell line (e.g., KYSE-520, MV4-11, TF-1)[1][10]
Cell Culture Medium	As required for the specific cell line (e.g., RPMI-1640, DMEM)
Fetal Bovine Serum (FBS)	High-quality, heat-inactivated
Penicillin-Streptomycin	100 U/mL Penicillin, 100 µg/mL Streptomycin
Trypsin-EDTA	0.25% or 0.05% depending on cell adherence[8]
Phosphate-Buffered Saline (PBS)	Calcium and Magnesium-free, sterile
Dimethyl Sulfoxide (DMSO)	Cell culture grade, sterile
Culture Plates	Sterile 6-well tissue culture-treated plates
Fixation Solution	100% Methanol (ice-cold) or 4% Paraformaldehyde (PFA) in PBS[11]
Staining Solution	0.5% (w/v) Crystal Violet in 25% Methanol[12]
Equipment	Humidified CO ₂ incubator (37°C, 5% CO ₂), Hemocytometer or automated cell counter, Microscope

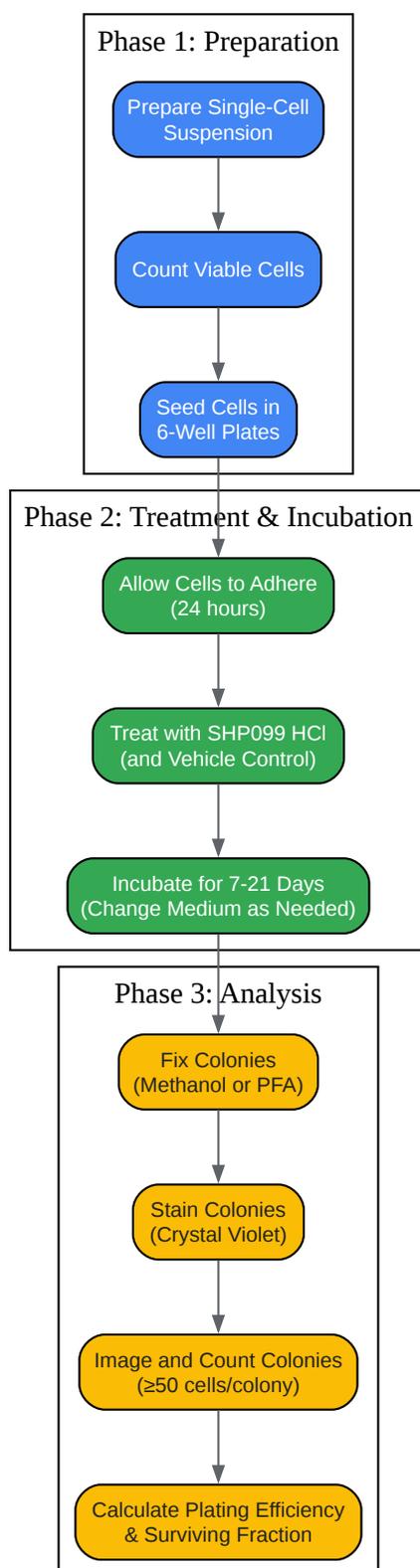
II. Preparation of SHP099 Hydrochloride Stock Solution

Causality: **SHP099 hydrochloride** has limited aqueous solubility.^[13] A concentrated stock solution is prepared in an organic solvent like DMSO and then diluted to the final working concentration in the culture medium. This ensures complete dissolution and accurate dosing.

- Reconstitution: Prepare a 10 mM stock solution of **SHP099 hydrochloride** in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock from SHP099 HCl (MW: 388.72 g/mol), dissolve 3.89 mg in 1 mL of DMSO.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.^[13]

III. Experimental Workflow

The following diagram outlines the key phases of the colony formation assay.



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Caption: Experimental workflow for the colony formation assay.

IV. Step-by-Step Methodology

- Cell Seeding (Day 0): a. Harvest cells that are in the logarithmic growth phase. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with medium containing FBS.[8][14] b. Prepare a single-cell suspension to ensure that colonies arise from individual cells. c. Determine the viable cell count using a hemocytometer and trypan blue exclusion. d. Seed cells into 6-well plates at a pre-optimized density (typically 200-1000 cells per well). The goal is to form discrete, countable colonies in the control wells. e. Gently swirl the plates to ensure an even distribution of cells and incubate for 24 hours to allow for cell attachment.
- Drug Treatment (Day 1): a. Prepare serial dilutions of SHP099 from your 10 mM stock solution in complete culture medium. A typical concentration range might be 0.1 μM to 10 μM . [1][10] b. Prepare a vehicle control using the same final concentration of DMSO as in the highest SHP099 concentration well (final DMSO should not exceed 0.5% to avoid toxicity). [13] c. Carefully remove the medium from the wells and replace it with the medium containing the appropriate SHP099 concentration or vehicle control. d. Return plates to the incubator.
- Incubation (7-21 Days): a. Incubate the plates for a period sufficient for colonies to reach at least 50 cells (typically 7-21 days, depending on the cell line's doubling time). b. Monitor colony growth every few days. c. If required, replace the medium with fresh drug-containing or control medium every 3-4 days to replenish nutrients.
- Fixation and Staining: a. Once colonies in the control wells are of sufficient size and number, aspirate the medium from all wells. b. Gently wash the wells once with PBS to remove any remaining medium and debris.[9] c. Add 1-2 mL of ice-cold 100% methanol to each well to fix the cells. Incubate at room temperature for 15-20 minutes.[11][12] d. Aspirate the methanol. You can let the plates air-dry completely at this stage. e. Add 1-2 mL of 0.5% Crystal Violet staining solution to each well, ensuring the entire surface is covered. Incubate for 20-40 minutes at room temperature.[12] f. Carefully remove the crystal violet solution. Wash the plates by gently immersing them in a container of tap water until excess stain is removed and colonies are clearly visible against a clean background.[14] g. Invert the plates on paper towels and allow them to air-dry completely.

Data Analysis and Interpretation

- Colony Counting:
 - Scan or photograph the dried plates for a permanent record.
 - Count the number of colonies in each well. A colony is defined as a cluster of at least 50 cells.[8] Counting can be done manually using a microscope or with automated colony counting software (e.g., ImageJ).[9]
- Calculations:
 - Plating Efficiency (PE): This metric reflects the intrinsic ability of the cells to form colonies under control conditions.[9][15]

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PE (%) = (Number of colonies counted in control wells / Number of cells seeded in control wells) × 100

- Surviving Fraction (SF): This is the key endpoint, representing the proportion of cells that have survived treatment to form colonies, normalized against the control.[16]

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SF = Number of colonies in treated wells / (Number of cells seeded × (PE / 100))

- Data Presentation:
 - Summarize the raw and calculated data in a table.
 - Plot the Surviving Fraction (SF) against the concentration of SHP099 to generate a dose-response curve. This allows for the determination of the IC₅₀ value, the concentration at

which colony formation is inhibited by 50%.

Sample Data Table:

SHP099 (μM)	Cells Seeded	Colonies Counted (Mean \pm SD)	Plating Efficiency (PE)	Surviving Fraction (SF)
0 (Vehicle)	500	215 \pm 12	43%	1.00
0.1	500	188 \pm 9	-	0.87
0.5	500	135 \pm 11	-	0.63
1.0	500	102 \pm 7	-	0.47
2.5	500	48 \pm 5	-	0.22
5.0	500	11 \pm 3	-	0.05
10.0	500	2 \pm 1	-	0.01

References

- Title: Soft Agar Assay for Colony Formation Protocol Source: Millipore Sigma URL:[[Link](#)]
- Title: The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions Source: PubMed URL:[[Link](#)]
- Title: What are SHP2 inhibitors and how do they work? Source: Patsnap Synapse URL:[[Link](#)]
- Title: Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases Source: PubMed URL:[[Link](#)]
- Title: SHP2 Phosphatase - Biology Source: Kenyon College URL:[[Link](#)]
- Title: SHP2 Inhibition Enhances the Effects of Tyrosine Kinase Inhibitors in Preclinical Models of Treatment-naïve ALK-, ROS1-, or EGFR-altered Non-small Cell Lung Cancer Source: AACR Journals URL:[[Link](#)]

- Title: Video: The Soft Agar Colony Formation Assay Source: JoVE URL:[[Link](#)]
- Title: SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling Source: Frontiers in Immunology URL:[[Link](#)]
- Title: Is there a standard protocol you use for Colony Formation Analysis? Source: ResearchGate URL:[[Link](#)]
- Title: Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity Source: PMC - NIH URL:[[Link](#)]
- Title: Clonogenic Assay Source: Bio-protocol URL:[[Link](#)]
- Title: Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging Source: CytoSMART URL:[[Link](#)]
- Title: Colony Formation Source: Protocols.io URL:[[Link](#)]
- Title: Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR Source: PMC - NIH URL:[[Link](#)]
- Title: Selective inhibition of leukemia-associated SHP2E69K mutant by the allosteric SHP2 inhibitor SHP099 Source: PMC - NIH URL:[[Link](#)]
- Title: Cancer Research: Cell Proliferation and Colony Formation Assays Source: Agilent URL:[[Link](#)]
- Title: SHP2 Inhibition Enhances the Effects of Tyrosine Kinase Inhibitors in Preclinical Models of Treatment-naïve ALK-, ROS1-, or EGFR-altered Non-small Cell Lung Cancer Source: AACR Journals URL:[[Link](#)]
- Title: Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Source: OAK Open Access Archive - Novartis URL:[[Link](#)]
- Title: The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput Source: PMC - NIH URL:[[Link](#)]

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Sources

- 1. selleckchem.com [selleckchem.com]
- 2. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. - OAK Open Access Archive [oak.novartis.com]
- 4. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. SHP2 Phosphatase [biology.kenyon.edu]
- 7. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 8. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 9. ossila.com [ossila.com]
- 10. Selective inhibition of leukemia-associated SHP2E69K mutant by the allosteric SHP2 inhibitor SHP099 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Colony Formation [protocols.io]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging | Axion Biosystems [axionbiosystems.com]
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